molecular formula C45H61N4O9PSi B055530 rU Phosphoramidite CAS No. 118362-03-1

rU Phosphoramidite

Cat. No. B055530
M. Wt: 861 g/mol
InChI Key: SKNLXHRBXYGJOC-ZMHKPELYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rU Phosphoramidite is a phosphoramidite containing 5’ DMT and the nucleoside uridine (U) for use in oligonucleotide synthesis . RNA phosphoramidites contain a 2’-OH protecting group, tBDMS (tert-butyl dimethylsilyl) .


Synthesis Analysis

Phosphoramidites are used as the phosphate precursors in the highly optimized automated chemical oligonucleotide synthesis . The synthesis of phosphoramidites from their corresponding alcohols is accomplished with short reaction times, near-quantitative yields, and without the need for purification before being submitted directly to automated oligonucleotide synthesis .


Molecular Structure Analysis

The molecular formula of rU Phosphoramidite is C45H61N4O9PSi . It contains a total of 125 bonds, including 64 non-H bonds, 22 multiple bonds, 20 rotatable bonds, 3 double bonds, 1 triple bond, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 urea (-thio) derivative, 1 nitrile (aliphatic), 1 imide (-thio), 2 ethers (aliphatic), and 2 ethers (aromatic) .


Chemical Reactions Analysis

Phosphoramidites are used in the synthesis of oligonucleotides. The key step in this synthetic approach for DNA synthesis is the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide .


Physical And Chemical Properties Analysis

rU Phosphoramidite has a formula weight of 861.1 g/mol . It is stored in a freezer (at or below -20°C) . It is supplied in a 60 mL Amber bottle with a Serum Vial neck style, which is compatible with most ABI Systems|AKTA Systems of oligonucleotide synthesizers .

Scientific Research Applications

Phosphoramidites, including rU Phosphoramidite, are building blocks used in the chemical synthesis of oligonucleotides . They are used in automated oligo synthesizers to produce the nucleotide chains of synthetic oligos . Here are some applications of phosphoramidites:

  • Oligonucleotide Synthesis

    • Phosphoramidites are used in the synthesis of DNA and RNA oligonucleotides for diagnostic assays and therapeutic applications .
    • The method involves sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligos .
    • The results include the production of synthetic oligonucleotides that can be used in various applications, including diagnostics and therapeutics .
    • One advantage of synthesizing oligonucleotides chemically is that modifications or labeling of the building blocks necessary for final oligo function can be introduced easily .
    • This can involve the introduction of modifications such as fluorescent labels or common base modifications .
    • The outcomes can include the production of labeled or modified oligonucleotides for use in molecular assays and microarrays .
  • Structural Studies

    • Phosphoramidites with modifications are used for the synthesis of primers, probes, or oligos for structural and mutagenesis studies .
    • The method involves the synthesis of oligonucleotides with these specialty phosphoramidites .
    • The results can include the production of modified oligonucleotides for use in structural studies .
  • Pharmaceuticals

    • Phosphoramidite, as an important framework of many biologically active molecules, is widely used in pharmaceuticals because of its excellent biological activities .
    • The synthetic strategies of phosphoramidites can be separated into five categories: phosphorus halides as the substrate, phosphates as the substrate, phosphorus hydrogen as the substrate, azides as the substrate and other methods .
    • The outcomes include the production of biologically active molecules that can be used in various pharmaceutical applications .
  • Organic Dyes

    • Phosphoramidite also shows good performance in organic dyes .
    • The method involves the synthesis of organic dyes using phosphoramidites .
    • The results include the production of organic dyes that can be used in various applications .
  • Flame Retardants and Extractors

    • Phosphoramidite is used in the production of flame retardants and extractors .
    • The method involves the synthesis of these materials using phosphoramidites .
    • The results include the production of flame retardants and extractors that can be used in various applications .
  • Diagnostic Applications

    • Phosphoramidites, including rU Phosphoramidite, are used in the synthesis of oligonucleotides for diagnostic applications .
    • The method involves chemical synthesis, which relies heavily on phosphoramidites as building blocks .
    • The outcomes include the development of diagnostic kits for genetic diseases, infectious diseases, pharmacogenomics, and more .
  • Therapeutic Applications

    • Phosphoramidites are also used in the synthesis of oligonucleotides for therapeutic applications .
    • The method involves chemical synthesis, similar to diagnostic applications .
    • The outcomes include the development of nucleic acid therapeutics, where short DNA and/or RNA molecules modulate the expression of target RNA .
  • On-Demand Synthesis

    • Phosphoramidites can be prepared on-demand for the synthesis of specific sequences .
    • The method involves the on-demand preparation of phosphoramidites .
    • The outcomes include the synthesis of specific sequences with a high average cycle yield .

Safety And Hazards

The safety data sheet for rU Phosphoramidite suggests that it should be handled with care. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, rinse mouth with water .

Future Directions

The future direction for rU Phosphoramidite and similar compounds lies in the development of on-demand flow synthesis of phosphoramidites from their corresponding alcohols . This technology aims to integrate directly into DNA synthesizers, thereby omitting manual synthesis and storage of phosphoramidites .

properties

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40-,41-,42-,59?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNLXHRBXYGJOC-ZMHKPELYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H61N4O9PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447507
Record name rU Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

861.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rU Phosphoramidite

CAS RN

118362-03-1
Record name rU Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rU Phosphoramidite
Reactant of Route 2
Reactant of Route 2
rU Phosphoramidite
Reactant of Route 3
Reactant of Route 3
rU Phosphoramidite
Reactant of Route 4
Reactant of Route 4
rU Phosphoramidite
Reactant of Route 5
Reactant of Route 5
rU Phosphoramidite
Reactant of Route 6
Reactant of Route 6
rU Phosphoramidite

Citations

For This Compound
37
Citations
B Stegink, L van Boxtel, L Lefort… - Advanced Synthesis …, 2010 - Wiley Online Library
A ruthenium pre‐catalyst containing two equivalents of the bulky monodentate phosphoramidite 3,3′‐dimethyl‐PipPhos and one equivalent of a chiral diamine such as 1,2‐…
Number of citations: 19 onlinelibrary.wiley.com
RI Hara, M Kageyama, K Arai, N Uchiyama, T Wada - RSC advances, 2017 - pubs.rsc.org
… The synthesis of 2′-O-MFEM-modified rU phosphoramidite is shown in Scheme 1. … Finally, the 3′-OH group was phosphitylated and the 2′-O-MFEM-modified rU phosphoramidite 4 …
Number of citations: 2 pubs.rsc.org
C Riml, R Micura - Synthesis, 2016 - thieme-connect.com
We report on the syntheses of 5-hydroxymethyl-uridine [5hm(rU)] and -cytidine [5hm(rC)] phosphoramidites and their incorporation into RNA by solid-phase synthesis. Deprotection of …
Number of citations: 9 www.thieme-connect.com
JG Lackey, MJ Damha - Nucleic acids symposium series, 2008 - academic.oup.com
… The average coupling yield of the phosphoramidite was comparable to one obtained with a 2′-TBDMS rU phosphoramidite reagent. Upon completion of the RNA chain assembly, the …
Number of citations: 12 academic.oup.com
S Martinez-Montero, GF Deleavey… - ACS chemical …, 2015 - ACS Publications
… Due to solubility problems, the 2′,4′-diF-rU phosphoramidite was prepared as a 0.09 M … 2′,4′-diF-rU phosphoramidite was coupled for 1200 s. Deprotection and cleavage from …
Number of citations: 58 pubs.acs.org
V Romanucci, M Giordano, R Pagano… - Bioorganic & Medicinal …, 2021 - Elsevier
Prodrugs are ingenious derivatives of therapeutic agents designed to improve the pharmacokinetic profile of the drug. Here, we report an efficient and regioselective solid phase …
Number of citations: 1 www.sciencedirect.com
S Kim, M Matsumoto, K Chiba - Chemistry–A European Journal, 2013 - Wiley Online Library
… In a similar manner, the RNA coupling reaction was performed by using rU-phosphoramidite 3′-O-(tert-butyldimethylsilyl)ribonucleoside 2′-phosphoramidite, which is readily …
GW Ashley - Journal of the American Chemical Society, 1992 - ACS Publications
… The 242-MHz 31P-NMRspectrum of the (L)-rU phosphoramidite revealed only two peaks, indicating either that migration of the silyl group had not occurredduring synthesis or that the …
Number of citations: 102 pubs.acs.org
RT Pon, S Yu, T Prabhavalkar, T Mishra… - … and Nucleic Acids, 2005 - Taylor & Francis
… A 0.1 M solution of rU phosphoramidite 10 was employed with 0.25 M ethylthiotetrazole (ETT) solution as activator and a 10 min coupling time. Standard RNA synthesis cycles were …
Number of citations: 10 www.tandfonline.com
C Liczner, K Duke, G Juneau, M Egli… - Beilstein Journal of …, 2021 - beilstein-journals.org
… -glucosylated nucleocidin, an intermediate in the biosynthetic pathway of nucleocidin, was stable, they may be able to successfully achieve the synthesis of the 4'-F-rU phosphoramidite …
Number of citations: 19 www.beilstein-journals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.